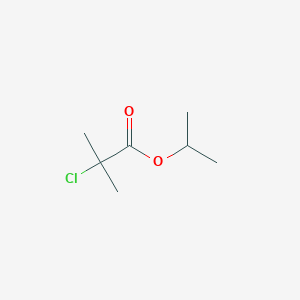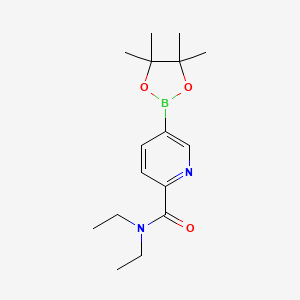
3-(1,1-Difluoroethyl)benzoic acid
Übersicht
Beschreibung
3-(1,1-Difluoroethyl)benzoic acid is a chemical compound with the CAS number 55805-17-9 . It has a molecular weight of 186.16 and its IUPAC name is 3-(1,1-Difluoroethyl)benzoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-(1,1-Difluoroethyl)benzoic acid is 1S/C9H8F2O2/c1-9(10,11)7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(1,1-Difluoroethyl)benzoic acid is a powder at room temperature . Its melting point is between 109-110 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Benzoic Acid Derivatives in Foods and Additives
Benzoic acid and its derivatives, including 3-(1,1-Difluoroethyl)benzoic acid, are widely used as preservatives due to their antibacterial and antifungal properties. These compounds are also employed as flavoring agents in a variety of products such as foods, cosmetics, hygiene, and pharmaceuticals. Due to their extensive usage, they are commonly found in the environment, including water, soil, and air, leading to significant human exposure (del Olmo, Calzada, & Nuñez, 2017).
2. Thermodynamic Study in Pharmaceutical Research
In pharmaceutical research, benzoic acid is a model compound for drug substances. Understanding the thermodynamics of benzoic acid and its mixtures with water and organic solvents is crucial for process design in drug formulation. This involves studying phase equilibria which determine stability and solubility, essential for pharmaceutical applications (Reschke, Zherikova, Verevkin, & Held, 2016).
3. Antibacterial Activity of Benzoic Acid Derivatives
The derivatives of benzoic acid, including 3-(1,1-Difluoroethyl)benzoic acid, have been found to exhibit various biological properties such as antimicrobial activity. These properties make them valuable in the development of new drug candidates with potential antibacterial applications (Satpute, Gangan, & Shastri, 2018).
4. Use in Fluorescence Probes
Benzoic acid derivatives are used in the synthesis of novel fluorescence probes. These probes are designed to detect reactive oxygen species selectively, which is essential in biological and chemical applications. The ability to differentiate between various reactive oxygen species using these probes is significant for understanding cellular mechanisms and oxidative stress (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
5. Biosynthesis in Plants and Bacteria
Benzoic acid is a biosynthetic building block in both eukaryotes and prokaryotes, used in the formation of various natural products. The biosynthesis pathways involve different intermediates and processes in plants and bacteria, which have significant implications for the production of natural products and pharmaceuticals (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).
Safety And Hazards
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using the compound only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
3-(1,1-difluoroethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-9(10,11)7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMFGAQGWWWTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Difluoroethyl)benzoic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)
![N-[4-(Acetylamino)phenyl]-3-aminobenzamide](/img/structure/B1322736.png)






![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)


![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)